molecular formula C15H18FNO3 B7572148 [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone

Cat. No. B7572148
M. Wt: 279.31 g/mol
InChI Key: LUWSFBOFOSMVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone, also known as DFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPM is a piperidine-based compound that has a unique chemical structure, making it an interesting subject for research.

Mechanism of Action

The mechanism of action of [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has been shown to have various biochemical and physiological effects on the body. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has been shown to increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain, leading to improved cognitive function and mood. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has also been shown to have antioxidant properties, which can protect the body against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has several advantages for lab experiments, including its unique chemical structure, which makes it an interesting subject for research. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone is also relatively stable and can be easily synthesized in the lab. However, [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has several potential future directions for research. One of the significant future directions is the development of [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone as a potential drug candidate for the treatment of various diseases. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has shown promising activity against cancer, Alzheimer's disease, and Parkinson's disease, and further research is needed to determine its efficacy and safety in humans. Another future direction is the investigation of the mechanism of action of [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone, which is not fully understood. Understanding the mechanism of action of [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone can provide insights into its potential applications in various fields of science.

Synthesis Methods

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of acetic acid to form 2-(2-fluorophenyl)-1-piperidinyl ethanol. The resulting compound is then treated with paraformaldehyde and acetic anhydride to form [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone. The synthesis of [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has been extensively studied for its potential applications in various fields of science. One of the significant applications of [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. [2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has been shown to have promising activity against cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-12-6-2-1-5-11(12)14(18)17-8-4-3-7-13(17)15-19-9-10-20-15/h1-2,5-6,13,15H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWSFBOFOSMVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2OCCO2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone

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